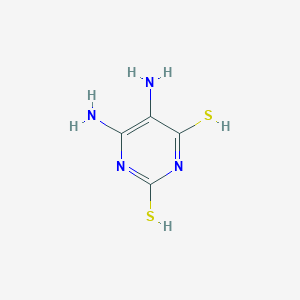

5,6-diaminopyrimidine-2,4-dithiol

Beschreibung

Eigenschaften

IUPAC Name |

5,6-diaminopyrimidine-2,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGYCVKWCYGVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1S)S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(N=C1S)S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Contextual Role of 5,6-Diaminopyrimidine-2,4-Dithiol in Phthalocyanine Synthesis

In the synthesis of ball-type phthalocyanines, this compound serves as a bridging ligand. For instance, [4,4′-(5,6-diaminopyrimidine-2,4-diyl)bis(thio)]diphthalonitrile (Compound 1) is synthesized via a single-step nucleophilic substitution reaction between this compound and 4-nitrophthalonitrile in a 1:2 molar ratio . The reaction employs anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 96 hours under argon, yielding a 44% product . This underscores the compound’s reactivity as a dithiol nucleophile, capable of displacing nitro groups from aromatic nitriles.

Analytical Characterization of Related Compounds

The structural elucidation of this compound derivatives relies on advanced spectroscopic techniques:

-

FT-IR Spectroscopy : Thiol (-SH) stretches typically appear near 2550 cm⁻¹, though these may be absent in metal-coordinated derivatives .

-

MALDI-TOF Mass Spectrometry : High-resolution mass spectra confirm molecular ions, as seen for Compound 1 ([M+H]⁺ at m/z 427.2) .

-

¹H-NMR : Aromatic protons and amine groups resonate in the δ 6.99–8.20 ppm range, with broad signals for NH groups .

Challenges and Optimization Considerations

-

Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity but may complicate purification due to high boiling points .

-

Catalysis : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiol groups, accelerating substitution reactions .

-

Yield Limitations : The 44% yield reported for Compound 1 highlights inefficiencies in stoichiometric control or side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-diaminopyrimidine-2,4-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to confirm their structure and purity.

Wissenschaftliche Forschungsanwendungen

5,6-diaminopyrimidine-2,4-dithiol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it is employed in various assays and experiments to understand its effects on biological systems. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 5,6-diaminopyrimidine-2,4-dithiol involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

The substitution pattern of the pyrimidine ring significantly influences chemical and biological properties. Key analogs include:

Physicochemical Properties

- UV Spectra :

- Solubility :

- Dithiols generally exhibit lower water solubility compared to diols or diones due to hydrophobic thiol groups.

Industrial and Research Relevance

- Dithiol: Potential applications in electrochemical polymerization for hydrophobic coatings, akin to triazinedithiols used on aluminum surfaces .

- Dione : Valued in natural product chemistry for its role in alkaloid biosynthesis .

- Diol : Serves as a precursor for purines and xanthines, highlighting its importance in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for 5,6-diaminopyrimidine-2,4-dithiol, and how are they optimized for yield and purity?

The compound is typically synthesized via condensation reactions. For example, 1-benzyl-5,6-diaminopyrimidine-2,4-dione can react with thiolating agents under aqueous or aqueous-alcoholic conditions to introduce sulfur groups at the 2- and 4-positions . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Purity is confirmed via elemental analysis and ¹H NMR spectroscopy, with yields influenced by the choice of base (e.g., inorganic vs. organic bases) .

Q. What characterization techniques are critical for verifying the structure of this compound?

Elemental analysis is used to confirm molecular composition, while ¹H NMR spectroscopy identifies proton environments, particularly the amino (-NH₂) and thiol (-SH) groups. Melting point determination (>300°C, decomposition) provides additional validation of purity and stability . For derivatives, mass spectrometry and IR spectroscopy can further confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data caused by impurities or substituent variations?

Impurities (e.g., residual solvents or unreacted precursors) may alter reactivity. For example, 5,6-diaminopyrimidine-2,4-diol derivatives (purity ~95%) exhibit different solubility profiles compared to fully substituted dithiols, affecting catalytic or binding properties . Rigorous purification (e.g., recrystallization or column chromatography) and comparative studies using controlled substituents (e.g., benzyl or propyl groups) are recommended to isolate variable effects .

Q. What experimental strategies mitigate decomposition risks during high-temperature reactions involving this compound?

Decomposition above 300°C necessitates inert atmospheres (N₂ or Ar) and controlled heating rates. For reactions requiring elevated temperatures, short reaction times and stabilizing agents (e.g., chelating ligands) can reduce degradation. Post-synthesis, storage at ambient temperatures in airtight, desiccated containers prevents moisture-induced side reactions .

Q. How do researchers resolve solubility challenges for this compound in biological or catalytic assays?

The compound is sparingly soluble in water but dissolves in alkaline solutions (e.g., NaOH) due to deprotonation of thiol groups. For biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable co-solvents, though solvent effects on activity must be validated. Derivatization with hydrophilic groups (e.g., sulfonation) enhances aqueous compatibility .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. The compound is a skin, eye, and respiratory irritant (GHS H315, H319, H335). Work should be conducted in a fume hood with proper ventilation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Methodological Notes

- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., thiolation efficiency) .

- Data Reproducibility : Document solvent purity, humidity, and temperature fluctuations to explain batch-to-batch variability .

- Advanced Characterization : Pair NMR with Raman spectroscopy to distinguish thiol (-SH) vs. disulfide (-S-S-) configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.